molecular formula C11H12ClNO B13882048 N-(2-chloro-4-cyclopropylphenyl)acetamide

N-(2-chloro-4-cyclopropylphenyl)acetamide

Cat. No.: B13882048
M. Wt: 209.67 g/mol
InChI Key: AYJLVQUDZDKSAJ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-cyclopropylphenyl)acetamide: is an organic compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . This compound is characterized by the presence of a chloro-substituted phenyl ring and a cyclopropyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-cyclopropylphenyl)acetamide typically involves the acylation of 2-chloro-4-cyclopropylaniline with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-4-cyclopropylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).

    Reduction: Reducing agents (lithium aluminum hydride, borane), solvents (tetrahydrofuran, diethyl ether).

Major Products:

Scientific Research Applications

N-(2-chloro-4-cyclopropylphenyl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • N-(2-chloro-4-methylphenyl)acetamide
  • N-(2-chloro-4-ethylphenyl)acetamide
  • N-(2-chloro-4-isopropylphenyl)acetamide

Comparison: N-(2-chloro-4-cyclopropylphenyl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, biological activity, and overall chemical behavior .

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

N-(2-chloro-4-cyclopropylphenyl)acetamide

InChI

InChI=1S/C11H12ClNO/c1-7(14)13-11-5-4-9(6-10(11)12)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,13,14)

InChI Key

AYJLVQUDZDKSAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2CC2)Cl

Origin of Product

United States

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